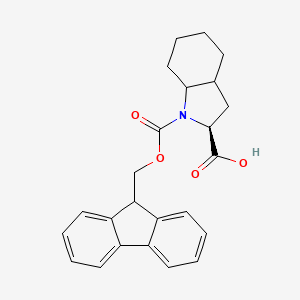

Fmoc-L-Octahydroindole-2-carboxylic acid

Description

Significance of Fmoc-L-Octahydroindole-2-carboxylic Acid as a Conformationally Constrained Non-Proteinogenic Amino Acid

The incorporation of non-proteinogenic amino acids, those not found in the standard genetic code, is a powerful strategy for modifying the properties of peptides. This compound stands out in this class due to its rigid bicyclic structure, which imparts significant conformational constraints on the peptide backbone. nih.gov This rigidity is akin to that of proline but with the added advantage of increased lipophilicity, a property that can enhance a peptide's ability to cross biological membranes and improve its bioavailability. nih.gov

By restricting the rotational freedom of the peptide chain, the incorporation of this amino acid helps to stabilize specific secondary structures, such as β-turns and helices. nih.govrsc.org This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity and selectivity for its biological target. The ability to fine-tune the three-dimensional structure of peptides is crucial for designing potent and specific therapeutic agents. ingentaconnect.comnih.gov

Historical Context and Evolution of its Research Utility in Synthetic Organic and Peptide Chemistry

The utility of the octahydroindole-2-carboxylic acid scaffold gained significant attention with the development of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. nih.gov The synthesis of this important antihypertensive drug relies on L-Octahydroindole-2-carboxylic acid as a key chiral building block. nih.govgoogle.com This early application in medicinal chemistry highlighted the potential of this constrained amino acid in drug design and spurred further research into its synthesis and incorporation into peptides.

The advent of Fmoc-based solid-phase peptide synthesis provided a robust and efficient method for incorporating a wide variety of non-natural amino acids, including this compound, into peptide chains. This technological advancement significantly broadened the accessibility and application of this unique building block for researchers in academia and industry. The commercial availability of the L-stereoisomer, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, has further cemented its role as a valuable tool in peptidomimetic and medicinal chemistry research. nih.gov

Overview of Key Academic Research Domains Involving this compound

The unique structural features of this compound have led to its application in several key areas of academic research:

Peptidomimetics and Drug Design: This is arguably the most significant area of application. By replacing natural amino acids with this compound, researchers can create peptidomimetics with improved pharmacological properties, such as enhanced stability against enzymatic degradation, increased receptor affinity, and better oral bioavailability. nih.govlifechemicals.com Notable examples include the development of potent ACE inhibitors and bradykinin (B550075) B2 receptor antagonists. nih.govnih.gov

Induction of Specific Secondary Structures: The conformational rigidity of the Oic residue is exploited to induce and stabilize specific secondary structures within peptides. nih.gov For instance, it has been shown to be a potent stabilizer of type-II' β-turns in small cyclic peptides. nih.gov More recent research has demonstrated that oligomers of Oic can form stable polyproline II (PPII) helices, which are important structural motifs in many biological recognition processes. rsc.org

Broader Applications in Medicinal Chemistry: Beyond ACE inhibitors and bradykinin antagonists, the octahydroindole-2-carboxylic acid scaffold is being explored in other therapeutic areas. Its structural properties make it a valuable component in the design of novel pharmaceuticals targeting a range of conditions, including those in oncology and neurology. chemimpex.com

Material Science: The ability of Fmoc-derivatized amino acids to self-assemble into well-ordered nanostructures has opened up new avenues in materials science. While research in this area is still emerging for this specific compound, the inherent properties of the Fmoc group suggest potential applications in the development of novel hydrogels and other biomaterials. nih.govsemanticscholar.org

Detailed Research Findings

The following table summarizes key findings from studies utilizing L-Octahydroindole-2-carboxylic acid (Oic) in different research domains.

| Research Domain | Key Finding | Model System/Compound | Significance |

| Peptidomimetics (ACE Inhibition) | L-Octahydroindole-2-carboxylic acid is a crucial component of the potent ACE inhibitor Perindopril. nih.gov | Perindopril | Demonstrates the successful application of a constrained amino acid in a clinically approved drug. |

| Peptidomimetics (Bradykinin Antagonism) | Incorporation of Oic into bradykinin analogs enhances resistance to degrading enzymes and improves anti-cancer properties of B2 receptor antagonists. nih.gov | Bradykinin B2 Receptor Antagonists | Highlights the role of Oic in improving the pharmacokinetic profile of therapeutic peptides. nih.gov |

| Induction of Secondary Structures (β-Turns) | Oic is effective in stabilizing type-II' β-turns in small cyclic peptides. nih.gov | Cyclic Peptides | Provides a tool for designing peptides with well-defined conformations for studying protein-protein interactions. nih.gov |

| Induction of Secondary Structures (Polyproline II Helices) | Oligomers of Oic form stable, all-trans amide bond polyproline II helices in solution and in the crystalline state. rsc.org | Oic Oligomers | Offers a building block for constructing hydrophobic polyproline II structures relevant in biological contexts. rsc.org |

Conformational Parameters of Oic-Containing Peptides

The conformational preferences of the Oic residue have been investigated using various spectroscopic techniques. The following table presents representative data.

| Peptide/Compound | Technique | Key Conformational Feature | Reference |

| Oic-containing bradykinin antagonists | Solution NMR | The cyclohexane (B81311) ring of Oic adopts a chair conformation, anchoring the proline-like structure in an exo-pucker. | rsc.org |

| Oic-hexapeptide | X-ray Crystallography | The oligomer forms a polyproline II helix with all-trans amide bonds. | rsc.org |

| Ac-GlyGlyOicGlyGly-NH2 | 1H NMR | The trans-amide bond conformation is stabilized compared to the proline analogue. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXLQHJZHITMW-KGSCVUAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2C(C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Stereochemical Influence of Octahydroindole 2 Carboxylic Acid in Molecular Systems

Intrinsic Conformational Preferences of the Octahydroindole Bicyclic System

Pyrrolidine (B122466) Ring Pucker Conformation (e.g., Exo-Pucker State)

The five-membered pyrrolidine ring in proline and its analogues is not planar and exists in various puckered conformations, typically described as "UP" or "DOWN" puckers, or as envelope and twist forms. nih.govresearchgate.net In the case of octahydroindole-2-carboxylic acid, the chair conformation of the fused cyclohexane (B81311) ring forces the pyrrolidine ring into a specific pucker. rsc.org X-ray crystallography studies on derivatives such as Ac-Oic-OMe and a hexapeptide of Oic, p-BrBz-(Oic)6-NH2, have clearly demonstrated that the pyrrolidine ring consistently adopts an exo-pucker conformation. rsc.orgrsc.org This Cγ-exo pucker is stabilized by the anchoring effect of the cyclohexane chair, which restricts the potential for conformational flipping. nih.govrsc.org

Analysis of Amide Bond Geometry and Rotational Dynamics in Peptidyl-Octahydroindole-2-carboxylic Acid Moieties

When incorporated into a peptide chain, the geometry of the amide bond formed by the octahydroindole-2-carboxylic acid nitrogen is a critical determinant of the resulting secondary structure.

Peptidyl-Octahydroindole-2-carboxylic Acid Trans-Amide Bond Stability and Ratios

Amide bonds possess a significant partial double-bond character due to resonance, which restricts rotation around the C-N bond and enforces a planar geometry. utexas.edu This leads to the existence of cis and trans isomers. While most peptide bonds strongly favor the trans conformation due to steric repulsion, X-Proline bonds are an exception, often showing a significant population of the cis isomer. utexas.edu

In contrast, peptidyl-Oic moieties exhibit a remarkably high preference for the trans-amide bond configuration. rsc.org Early NMR studies on the drug Perindopril, which contains an Oic residue, showed a trans-amide ratio greater than 90%. rsc.org This high propensity for the trans state is a defining feature of Oic and is attributed to the steric constraints imposed by its bicyclic structure. rsc.org This strong preference for a trans conformation is instrumental in promoting stable, extended peptide secondary structures like the polyproline II (PII) helix. rsc.org

| Feature | Description | Finding in Octahydroindole Systems |

| Cyclohexane Ring | Preferred conformation of the six-membered ring. | Predominantly adopts the low-energy chair conformation . rsc.orglibretexts.org |

| Pyrrolidine Ring | Puckering state of the five-membered ring. | Anchored by the cyclohexane ring into a stable exo-pucker state . rsc.orgrsc.org |

| Amide Bond | Isomeric preference of the peptidyl-Oic bond. | Exhibits a very high ratio (>90%) of the trans-amide conformation. rsc.org |

Role of n→π Interactions and Cascade Effects on Conformation*

The conformational stability of peptidyl-Oic systems is further influenced by subtle electronic effects. The n→π* interaction, an orbital overlap between a lone pair (n) of one carbonyl oxygen and the antibonding orbital (π) of the next carbonyl carbon, plays a role in stabilizing specific backbone conformations. In the crystal structure of Ac-Oic-OMe, the close proximity of the acetyl oxygen to the carboxyl carbon suggests a stabilizing n→π interaction. rsc.org

Furthermore, the strong trans-amide preference of a single Oic residue can induce a "cascade effect" in oligomeric structures. rsc.org This means that the conformational rigidity of one Oic unit helps to enforce a trans conformation on neighboring amide bonds, leading to a cooperative folding into a highly regular, all-trans structure, such as a polyproline II helix observed in Oic hexamers. rsc.orgrsc.org

Spectroscopic and Computational Approaches for Conformational Elucidation

A combination of experimental and theoretical methods is essential to fully characterize the conformational landscape of Fmoc-L-Octahydroindole-2-carboxylic acid and its derivatives.

X-ray Crystallography : This is a powerful technique for providing direct, high-resolution structural information. Crystal structures of Oic-containing molecules, such as Ac-Oic-OMe and p-BrBz-(Oic)6-NH2, have been pivotal in unambiguously identifying the chair conformation of the cyclohexane ring, the exo-pucker of the pyrrolidine ring, and the all-trans nature of the peptide backbone in oligomers. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies are crucial for determining the structure and dynamics in solution, which is more representative of biological conditions. NMR has been used to confirm the exceptionally high trans-to-cis amide bond ratio for peptidyl-Oic residues in solution. rsc.org

Computational Analysis : Theoretical methods, such as Density Functional Theory (DFT), are used to calculate the energies of different conformations and to analyze electronic properties. mdpi.com Molecular dynamics (MD) simulations can provide insights into the dynamic interconversion between different conformational states and help rationalize the stability of observed structures, such as the preference for the chair conformation in cyclohexane systems. nih.gov These computational tools complement experimental data by providing a deeper understanding of the forces, such as n→π* interactions, that govern the conformational preferences of the molecule. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution, providing insights into the dynamic conformational preferences of peptides containing this compound (Oic). researchgate.net Studies on peptides incorporating the Oic residue, a proline analogue, reveal distinct structural constraints imposed by its bicyclic system. rsc.orgrsc.org

Investigations into oligomers of Oic have revealed a cooperative effect that promotes an all-trans amide bond structure along the peptide chain. rsc.org The conformational state of the amide bonds can be determined using 2D NMR techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY). In ROESY spectra of Oic oligopeptides, positive cross-peaks between the α-CH and δ-CH protons are indicative of an all-trans conformation. rsc.org

When Oic is incorporated into a model peptide, such as Ac-GlyGlyOicGlyGly-NH₂, and compared to its proline-containing counterpart, a notable increase in the stability of the trans-amide bond is observed. rsc.org Theoretical studies on the methylamide of N-acetyl Oic have also suggested that the ε backbone conformation is predominant for this residue in solution. rsc.org

| Peptide | K(trans/cis) | ΔG° (kJ mol⁻¹) |

| Ac-GlyGlyPro GlyGly-NH₂ | 1.8 | -1.4 |

| Ac-GlyGlyOic GlyGly-NH₂ | 4.3 | -2.9 |

| Data derived from studies comparing the amide bond rotation properties of Oic and Proline-containing peptides. rsc.org |

X-ray Crystallography for Solid-State Conformational Analysis of Octahydroindole-2-carboxylic Acid Peptides

X-ray crystallography provides definitive, high-resolution data on the conformational structure of molecules in the solid state. nih.gov This technique has been instrumental in confirming the structural preferences of peptides containing L-Octahydroindole-2-carboxylic acid (Oic), revealing how its rigid bicyclic nature dictates the peptide's secondary structure. rsc.orgrsc.org

The crystal structure of an Oic-hexapeptide, p-BrBz-(Oic)₆-NH₂, clearly demonstrates that the oligomer adopts a polyproline II (PII) helix conformation. rsc.orgrsc.org This extended helical structure is characterized by an all-trans peptide backbone. rsc.org A key finding from the crystallographic analysis is that all the pyrrolidine rings within the hexapeptide are fixed in the exo-pucker conformation. rsc.org This uniform puckering is a direct consequence of the fused cyclohexane ring, which restricts the conformational freedom of the pyrrolidine ring. rsc.org

In the solid state, the Oic cyclohexane ring maintains a chair conformation. nih.gov The junction with the pyrrolidine ring creates a "roof" shaped structure. nih.gov The pyrrolidine ring itself assumes an envelope conformation, where one atom deviates from the plane formed by the other four. nih.gov In the case of Oic peptides, this is typically a Cγ-exo conformation, meaning the deviating atom is on the opposite side of the Cα substituent. nih.gov This rigid puckering stabilizes the trans configuration of the preceding amide bond, which is a defining feature of the PII helix. rsc.org The crystallographic data for the Oic-hexapeptide shows a perfect 3 residues per turn periodicity, consistent with a PII fold. rsc.org

| Parameter | p-BrBz-(Oic)₆-NH₂ |

| Crystal System | Data not specified |

| Space Group | Data not specified |

| Secondary Structure | Polyproline II (PII) helix |

| Amide Bond Conformation | All-trans |

| Pyrrolidine Ring Pucker | All exo |

| Periodicity | 3 residues per turn |

| Crystallographic data for an Oic-hexapeptide confirming a stable PII helical structure. rsc.orgrsc.org |

Molecular Dynamics Simulations and Theoretical Modeling of Conformational Landscapes

Molecular dynamics (MD) simulations and theoretical modeling serve as essential computational tools to complement experimental data from NMR and X-ray crystallography. nih.govchemrxiv.org These methods allow for the exploration of the conformational landscapes, transition states, and relative energies of different conformers of molecules containing L-Octahydroindole-2-carboxylic acid (Oic) in a dynamic environment. bohrium.com

For Oic-containing peptides, molecular modeling has been used to rationalize observations from NMR spectroscopy. rsc.org For instance, in the case of the p-BrBz-(Oic)₆-NH₂ peptide, ¹H NMR spectra indicated the presence of two rotameric forms at the N-terminus in solution. rsc.org Molecular modeling suggested that this arises from the rotation of the N-terminal p-BrBz-amide fragment. The simulations showed that the cis-p-BrBz fragment can fold into the first turn of the PII helix, stabilized by hydrophobic contacts, while the trans-p-BrBz fragment remains exposed to the solvent. rsc.org This provided a structural basis for the observed rotamers that could not be obtained from crystallography alone. rsc.org

Theoretical modeling is also crucial for understanding the energetic penalties associated with conformational changes. nih.gov While the fused cyclohexane ring of Oic sterically favors the exo-pucker of the pyrrolidine ring and the trans-amide bond, computational methods can quantify this preference. rsc.org By calculating the potential energy surface for bond rotations, it is possible to determine the energy barriers between different conformational states, such as the cis and trans amide isomers. nih.govchemrxiv.org These calculations have supported experimental findings that the Pro-to-Oic substitution significantly increases the relative stability of the trans-amide state. rsc.org

Furthermore, simulations can probe the influence of the solvent on peptide conformation, providing insights that are averaged out in experimental NMR data or absent in solid-state crystal structures. bohrium.com By modeling the peptide in an explicit solvent environment, researchers can study the specific interactions, such as hydrogen bonds with water molecules, that help stabilize certain conformations. nih.govnih.gov

Integration of Fmoc L Octahydroindole 2 Carboxylic Acid in Advanced Peptide and Peptidomimetic Chemistry

Applications in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-Octahydroindole-2-carboxylic acid into peptide chains is predominantly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). uci.edu This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble polymeric support. beilstein-journals.org The unique bicyclic structure of L-Octahydroindole-2-carboxylic acid, a proline analogue, introduces significant steric bulk, which necessitates careful optimization of synthesis protocols to ensure efficient and accurate peptide assembly. nih.gov Its use is valued for creating peptides and peptidomimetics with constrained conformations and enhanced lipophilicity, properties that can improve metabolic stability and bioavailability. nih.gov

Optimization of Coupling Conditions for this compound

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the chosen coupling conditions. The primary challenge is overcoming the steric hindrance presented by the bulky bicyclic side chain, which can slow down the rate of amide bond formation and lead to incomplete coupling reactions.

Coupling Reagents: Standard carbodiimide (B86325) reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), particularly when used with additives like 1-Hydroxybenzotriazole (HOBt), are effective. peptide.compeptide.com However, for particularly difficult couplings involving bulky residues, more potent activating reagents are often required to achieve high yields and minimize side reactions like racemization. merckmillipore.comnih.gov Aminium/uronium and phosphonium (B103445) salt-based reagents are generally preferred in these cases. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have demonstrated high efficiency in mediating the acylation step, even with sterically demanding amino acids. bachem.comsigmaaldrich.com The choice of reagent is critical for driving the reaction to completion and preventing the formation of deletion sequences in the final peptide. iris-biotech.de

Solvents and Additives: The choice of solvent plays a crucial role in SPPS, as it must facilitate the swelling of the resin support to ensure the accessibility of reactive sites. beilstein-journals.org N,N-Dimethylformamide (DMF) is the most commonly used solvent in Fmoc-SPPS due to its excellent solvating properties. rsc.org Dichloromethane (DCM) is also frequently used, particularly during the initial loading of the amino acid onto the resin. For hindered couplings, the addition of a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is required when using aminium/uronium or phosphonium reagents to facilitate the activation of the carboxylic acid. bachem.com

Reaction Time and Monitoring: Due to slower reaction kinetics, extended coupling times (ranging from 1 to 12 hours) are often necessary for bulky residues compared to standard amino acids. uci.edu It is crucial to monitor the completion of the coupling reaction before proceeding to the next deprotection step. Qualitative methods like the Kaiser test (ninhydrin test) are commonly used to detect the presence of unreacted primary amines on the resin. iris-biotech.de

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

| Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DIC (+ HOBt/Oxyma) | Standard, cost-effective. Addition of HOBt or Oxyma minimizes racemization. peptide.combachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU | High coupling efficiency, rapid reactions. merckmillipore.comsigmaaldrich.com Requires a tertiary base (e.g., DIPEA). |

| Aminium/Uronium Salts (Azabenzotriazole-based) | HATU, TATU | Highly efficient, particularly for difficult couplings and N-methylated amino acids. peptide.comsigmaaldrich.com |

| Phosphonium Salts | PyBOP, PyAOP | Effective for hindered couplings and cyclization reactions. peptide.commerckmillipore.com |

Resin-Based Strategies and Linker Chemistry for Incorporating this compound

The choice of solid support (resin) and the linker that attaches the peptide chain to it is fundamental to the success of SPPS. biosynth.com For the synthesis of peptide carboxylic acids using the Fmoc/tBu strategy, specific resins and linkers are employed that are stable to the basic conditions of Fmoc-group removal (typically 20% piperidine (B6355638) in DMF) but labile to final acidolytic cleavage. peptide.com

Wang Resin: The Wang resin is one of the most widely used supports for synthesizing C-terminal peptide acids via Fmoc-SPPS. altabioscience.comcd-bioparticles.com It features a p-alkoxybenzyl alcohol linker, which forms an ester bond with the first Fmoc-amino acid. peptide.com The loading of the first amino acid, such as this compound, is typically achieved through esterification catalyzed by a carbodiimide (e.g., DIC) and an acylation catalyst like 4-(Dimethylamino)pyridine (DMAP). peptide.com The addition of HOBt is often recommended to suppress potential racemization during this step. peptide.com The final peptide is cleaved from the Wang resin using strong acid conditions, commonly a solution of 50-95% Trifluoroacetic acid (TFA) in DCM. peptide.comiris-biotech.de

2-Chlorotrityl Chloride (2-CTC) Resin: The 2-CTC resin is another highly effective support for Fmoc-SPPS, particularly valued for its acid-sensitive linker. uci.eduksyun.com This hyper-acid-labile resin allows for the loading of the first amino acid under mild, base-catalyzed conditions (typically using DIPEA in DCM) without the need for an activation agent, thereby minimizing the risk of racemization. ksyun.com The bulky trityl group also helps to prevent side reactions like diketopiperazine formation. uci.edu A key advantage of the 2-CTC resin is that the final peptide can be cleaved under very mild acidic conditions (e.g., a mixture of acetic acid/trifluoroethanol/DCM), which allows for the synthesis of fully protected peptide fragments that can be used in further segment condensation strategies. ksyun.com After loading the first amino acid, any remaining active chloride sites on the resin are "capped" using a mixture containing methanol (B129727) to prevent side reactions. uci.edu

Table 2: Comparison of Common Resins for Peptide Acid Synthesis

| Resin Type | Linker Type | Loading Conditions | Cleavage Conditions | Advantages |

| Wang Resin | p-Alkoxybenzyl alcohol | DIC/DMAP or other standard coupling reagents peptide.com | Moderate to strong acid (e.g., 50-95% TFA) peptide.comiris-biotech.de | Widely used, good stability, compatible with many solvents. altabioscience.com |

| 2-Chlorotrityl Chloride Resin | Trityl chloride | Fmoc-amino acid with DIPEA in DCM ksyun.com | Very mild acid (e.g., AcOH/TFE/DCM) ksyun.com | Minimizes racemization during loading; allows synthesis of protected peptide fragments. uci.eduksyun.com |

Design and Synthesis of Conformationally Constrained Peptide Architectures

The incorporation of non-proteinogenic amino acids is a powerful strategy for engineering peptides with specific structural and functional properties. nih.gov this compound, as a bicyclic proline analogue, is particularly effective in this regard. Its rigid structure, stemming from the fused cyclohexane (B81311) ring, introduces significant conformational constraints on the peptide backbone. nih.gov

When integrated into a peptide sequence, the Oic residue restricts the range of accessible backbone dihedral angles (phi, ψ) in a manner similar to proline, but with greater rigidity. nih.gov This constraint helps to pre-organize the peptide into a well-defined conformation, reducing the entropic penalty associated with binding to a biological target. The increased lipophilicity conferred by the saturated carbocyclic ring system can also enhance the peptide's ability to cross biological membranes. nih.gov Researchers leverage these properties to design peptidomimetics with improved selectivity, metabolic stability, and bioactivity. For instance, Oic has been successfully used to develop potent bradykinin (B550075) B2 receptor antagonists with enhanced resistance to enzymatic degradation. nih.gov

Impact on Peptide Secondary Structure Formation and Stability

The conformational rigidity of L-Octahydroindole-2-carboxylic acid has a profound influence on the formation and stability of specific secondary structures within peptides.

Inducement and Stabilization of Polyproline II (PPII) Helical Structures

The Polyproline II (PPII) helix is a unique, left-handed helical secondary structure characterized by a threefold screw axis (three residues per turn) and an extended conformation. nih.gov While common in proline-rich sequences, the PPII conformation is also found in various folded and unfolded proteins where it mediates critical protein-protein interactions. nih.gov

L-Octahydroindole-2-carboxylic acid has been shown to be a potent inducer of the PPII helical structure. rsc.org Studies on oligomers composed entirely of Oic residues have demonstrated through NMR spectroscopy and X-ray crystallography that they adopt a stable, all-trans amide bond PPII helix. rsc.org The fused cyclohexane ring of Oic locks the pyrrolidine (B122466) ring into a conformation that strongly favors the dihedral angles required for a PPII helix. rsc.org This inherent propensity is significantly stronger than that of proline itself, making Oic an ideal building block for constructing and stabilizing PPII helices in synthetic peptides, even in contexts where they might otherwise be unstable. rsc.org This allows for the creation of rigid, rod-like peptide structures that can be used as scaffolds or to probe PPII-mediated biological interactions.

Modulation of Beta-Turn Conformations in Cyclic Peptides

Beta-turns (β-turns) are secondary structure motifs where the polypeptide chain reverses its direction. They are crucial components of proteins and peptides, particularly in cyclic structures. wjarr.com The conformational preferences of the amino acids at the central positions (i+1 and i+2) of the turn are critical for determining its type and stability.

L-Octahydroindole-2-carboxylic acid has been utilized to stabilize specific β-turn conformations. nih.gov Its rigid bicyclic structure can serve as a template to force the peptide backbone into a well-defined turn. Specifically, it has been employed to stabilize a type-II' β-turn in small cyclic peptides. nih.gov By replacing a natural amino acid with Oic at a key position within a peptide sequence prior to cyclization, the resulting macrocycle adopts a more predictable and stable three-dimensional structure. rsc.org This strategy is valuable in medicinal chemistry for designing cyclic peptidomimetics where a specific turn conformation is essential for biological activity, such as in the development of receptor antagonists. nih.gov

Development of Peptide Libraries and Scaffolds for Structure-Activity Relationship (SAR) Studies

The incorporation of this compound, a non-proteinogenic, bicyclic proline analogue, is a strategic approach in medicinal chemistry for the development of peptide libraries and molecular scaffolds aimed at conducting detailed Structure-Activity Relationship (SAR) studies. nih.gov Its unique structural properties allow for the systematic exploration of peptide and peptidomimetic conformations to enhance biological activity, selectivity, and metabolic stability. nih.gov

The defining characteristic of L-Octahydroindole-2-carboxylic acid (Oic) is its rigid bicyclic structure, which imparts significant conformational constraints on the peptide backbone upon incorporation. nih.gov This rigidity is highly desirable in SAR studies as it reduces the conformational flexibility of the resulting peptides, helping to lock the molecule into a specific three-dimensional arrangement that may be optimal for receptor binding. nih.govnih.gov By providing a stable, predictable scaffold, researchers can more reliably attribute changes in biological activity to specific modifications at other positions in the peptide sequence. mdpi.com

Furthermore, the Oic residue possesses greater lipophilicity compared to proline. nih.gov This enhanced lipophilicity is a crucial feature for improving the bioavailability of peptide-based drug candidates, as it can facilitate their absorption and distribution across biological membranes. nih.gov The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group is essential for its application in standard solid-phase peptide synthesis (SPPS), allowing for its precise and sequential integration into peptide chains to build diverse libraries. researchgate.net

A prominent example of the application of Oic in SAR studies is the development of antagonists for the bradykinin B2 receptor, which is implicated in pain and inflammation. nih.gov Researchers have systematically incorporated Oic as a surrogate for proline or phenylalanine residues in bradykinin analogues to stabilize specific secondary structures, such as β-turns, and to enhance resistance to enzymatic degradation. nih.gov

In these SAR studies, a library of analogues is synthesized where the Oic residue is maintained at a specific position to serve as the core scaffold, while other amino acid residues are systematically varied. The resulting compounds are then assayed for their binding affinity and functional activity at the target receptor. This approach led to the discovery of potent and selective bradykinin B2 antagonists. The data from such studies allow for the elucidation of key structural requirements for high-affinity binding and antagonism.

Below is a data table illustrating a simplified SAR study on bradykinin B2 receptor antagonists, where the core scaffold includes an Oic residue at position 8. The modifications at other positions, particularly position 7, demonstrate how systematic chemical changes influence receptor binding affinity.

Table 1: SAR of Bradykinin B2 Receptor Antagonists Featuring the Oic Scaffold

| Compound Name | Sequence (Relevant Modifications) | Modification vs. Parent Scaffold | Receptor Affinity (Ki) |

|---|---|---|---|

| Parent Peptide | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe -Phe-Arg | Reference dipeptide at positions 7-8 | High (agonist) |

| HOE-140 (Icatibant) | D-Arg-Hyp-Thi-D-Tic -Oic | D-Tic at position 7, Oic at position 8 | Very High (antagonist) |

| MEN11270 | D-Arg-Hyp-Thi-Ser-D-Igl -Oic | D-Igl at position 7, Oic at position 8 | High (antagonist) |

| Analog A | D-Arg-Hyp-Thi-Ser-D-Ala -Oic | D-Ala at position 7, Oic at position 8 | Moderate (antagonist) |

| Analog B | D-Arg-Hyp-Thi-Ser-Gly -Oic | Gly at position 7, Oic at position 8 | Low (antagonist) |

Note: This table is illustrative, based on known SAR principles for this class of compounds. Ki values are represented qualitatively. Hyp = Hydroxyproline, Thi = Thienylalanine, D-Tic = D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Oic = L-Octahydroindole-2-carboxylic acid, D-Igl = D-α-(2-indanyl)glycine.

The data demonstrate that with the conformationally rigid D-Tic-Oic or D-Igl-Oic dipeptide mimics in the C-terminal portion, potent antagonism is achieved. nih.gov Substituting the bulky, constrained D-Tic or D-Igl residues at position 7 with smaller or more flexible residues like D-Ala or Gly leads to a significant decrease in binding affinity. This systematic approach, anchored by the rigid Oic scaffold, provides clear insights into the spatial and electronic requirements of the receptor's binding pocket, guiding the rational design of more effective peptide-based therapeutics. americanpeptidesociety.org

Research Applications of Fmoc L Octahydroindole 2 Carboxylic Acid in Bioactive Molecule Design

Contribution to the Rational Design of Peptidomimetics with Enhanced Biological Activity

Fmoc-L-Octahydroindole-2-carboxylic acid serves as a crucial component in the rational design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. The incorporation of this non-coded α-amino acid into peptide sequences can introduce conformational rigidity, a property that is often associated with increased receptor affinity and selectivity. nih.gov Furthermore, its higher lipophilicity compared to proline can enhance the ability of peptidomimetics to cross biological membranes, thereby improving their bioavailability. nih.gov

One of the notable applications of this compound is in the development of bradykinin (B550075) receptor antagonists. nih.gov Bradykinin is a peptide involved in inflammation and pain, and its B2 receptor is a key target for therapeutic intervention. By incorporating the octahydroindole-2-carboxylic acid moiety as a surrogate for amino acids like proline and phenylalanine, researchers have been able to develop potent and selective bradykinin B2 receptor antagonists. nih.gov This structural modification has been shown to improve the resistance of these antagonists to degradation by enzymes, leading to orally available compounds with potential anti-cancer properties. nih.gov

A significant outcome of this research is the synthesis of Icatibant, a potent and selective bradykinin B2 receptor antagonist used for the treatment of acute attacks of hereditary angioedema. biosyn.com The synthesis of Icatibant involves the sequential coupling of amino acids, including this compound (Fmoc-OIC-OH), in a solid-phase peptide synthesis approach. biosyn.com

This compound is a key intermediate in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors, which are widely used for the treatment of hypertension. nih.gov The renin-angiotensin system plays a crucial role in regulating blood pressure, and ACE is a key enzyme in this pathway. The incorporation of the octahydroindole-2-carboxylic acid structure in place of proline in ACE inhibitors has led to the development of compounds with equipotent activity to established drugs like captopril (B1668294) and enalapril, both in vitro and in vivo. longdom.org

A prominent example is Perindopril, an effective ACE inhibitor. The industrial synthesis of Perindopril involves the coupling of the benzyl (B1604629) ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester, followed by deprotection. longdom.org

The unique structural features of this compound make it a valuable tool for designing bioactive molecules targeting a range of therapeutic areas, including neurology and oncology. chemimpex.com In neurological research, its ability to mimic natural amino acids allows for its use in the synthesis of compounds targeting neurological disorders. chemimpex.com The rigid conformation imparted by the octahydroindole moiety can lead to peptides with specific secondary structures, which is crucial for interacting with neurological targets.

In oncology, the development of orally available bradykinin B2 receptor antagonists incorporating the octahydroindole-2-carboxylic acid scaffold has shown promising anti-cancer properties. nih.gov Furthermore, indole-2-carboxylic acid derivatives have been investigated as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for tumor immunotherapy. nih.gov

Bioconjugation Strategies Utilizing this compound Derivatives

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical strategy in drug development for creating targeted therapies and diagnostic agents. nbinno.com While specific examples detailing the use of this compound derivatives in bioconjugation are not extensively documented in publicly available research, the principles of peptide and amino acid conjugation are well-established and applicable.

The carboxylic acid functional group of L-Octahydroindole-2-carboxylic acid, or the amino group after deprotection of the Fmoc moiety, provides a handle for conjugation to other molecules, such as cytotoxic drugs, imaging agents, or polymers like polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic profiles. nbinno.commdpi.com Amide bond formation is a common and straightforward method for attaching drug molecules to peptides. mdpi.com

Facilitating Biomolecule Attachment and Drug Delivery System Research

The structural characteristics of this compound make it a valuable tool in bioconjugation and the development of advanced drug delivery systems. chemimpex.com Bioconjugation involves the attachment of molecules to biomolecules, and this compound's carboxylic acid function and protected amine group allow it to be seamlessly integrated into peptide chains that can then be linked to other molecules, such as carrier proteins or nanoparticles. chemimpex.com

The incorporation of the octahydroindole-2-carboxylic acid (Oic) moiety into peptides can significantly enhance their therapeutic potential. Its bicyclic structure introduces conformational rigidity, which can lead to improved metabolic stability and resistance to enzymatic degradation compared to more flexible, natural peptides. nih.gov Furthermore, the increased lipophilicity imparted by the Oic residue can improve the peptide's ability to cross biological membranes, a critical factor for bioavailability and effective drug delivery. nih.gov Researchers leverage these properties to engineer peptides with more favorable pharmacokinetic profiles, aiming to create more effective and longer-lasting therapeutic agents. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₅NO₄ | nih.gov |

| Molecular Weight | 391.5 g/mol | nih.gov |

| IUPAC Name | (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | nih.gov |

| CAS Number | 130309-37-4 | nih.gov |

Research into Receptor Agonism (e.g., Acetylcholine (B1216132) Receptor)

This compound and its core structure, L-Octahydroindole-2-carboxylic acid (Oic), are subjects of significant interest in research focused on receptor interactions. The rigid, bicyclic structure of Oic makes it an effective proline analogue, allowing it to be substituted into peptide sequences to study and modify their binding to specific biological receptors. nih.gov

One key area of this research is its application in developing receptor antagonists. For instance, Oic has been successfully used as a surrogate for proline in the design of potent and orally available bradykinin B2 receptor antagonists. nih.gov By incorporating Oic, researchers have been able to create peptides with improved stability and efficacy, which have shown potential in areas such as oncology. nih.gov

More directly, research has indicated that this compound itself acts as an agonistic ligand for the acetylcholine receptor. biosynth.com Acetylcholine receptors are crucial targets in the central nervous system, and their modulation is a key strategy for treating various neurological conditions. chemimpex.com As an agonist, the compound can mimic the action of the natural neurotransmitter acetylcholine, activating the receptor. This finding suggests its potential utility in the synthesis of peptidomimetics targeting cholinergic pathways, which could be relevant for developing therapies for neurological disorders or as an anti-inflammatory agent. biosynth.comchemimpex.com

Table 2: Research Applications in Receptor Interaction

| Receptor Target | Role of Oic/Fmoc-Oic | Investigated Therapeutic Area | Source |

| Bradykinin B2 Receptor | Proline surrogate in antagonists | Anti-cancer | nih.gov |

| Acetylcholine Receptor | Agonistic ligand | Neurological conditions, Anti-inflammatory | biosynth.comchemimpex.com |

Future Prospects and Emerging Trends in Fmoc L Octahydroindole 2 Carboxylic Acid Research

Innovations in Stereo- and Regioselective Synthesis of Octahydroindole-2-carboxylic Acid Analogues

The biological activity of peptides incorporating octahydroindole-2-carboxylic acid is critically dependent on the stereochemistry of the bicyclic scaffold. Consequently, a major thrust of current research is the development of highly efficient and selective synthetic methodologies to access a diverse range of its stereoisomers and substituted analogues.

Recent breakthroughs have moved beyond classical resolution techniques, which are often laborious and low-yielding. nih.gov Innovative strategies are focusing on asymmetric synthesis to control the formation of chiral centers with precision. For instance, dynamic kinetic resolution has been successfully employed for the stereoselective synthesis of phosphonic analogues of octahydroindole-2-carboxylic acid. chemistryviews.org This method involves the formation of two adjacent chiral centers in a controlled manner, leading to enantiomerically pure cis-fused bicyclic pyrrolidine-2-ones, which are key intermediates. chemistryviews.org

Another significant advancement is the diastereoselective α-alkylation of oxazolidinone derivatives of octahydroindole-2-carboxylic acid. nih.gov This approach provides a concise route to enantiomerically pure α-tetrasubstituted derivatives, which are of great interest for creating peptides with highly constrained conformations. nih.gov Researchers are also exploring novel catalytic systems, including transition metal catalysts and organocatalysts, to achieve even greater control over stereo- and regioselectivity. These methods aim to introduce functional groups at specific positions on the octahydroindole ring, opening up new avenues for modifying the properties of the resulting peptides.

Table 1: Comparison of Synthetic Strategies for Octahydroindole-2-carboxylic Acid Analogues

| Synthetic Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Classical Resolution | Separation of diastereomeric salts. nih.gov | Simple, well-established technique. | Often low-yielding and labor-intensive. nih.gov |

| Dynamic Kinetic Resolution | Involves formation of contiguous chiral centers. chemistryviews.org | High stereoselectivity, access to enantiomerically pure compounds. chemistryviews.org | Requires specific chiral auxiliaries and reaction conditions. |

| Diastereoselective α-Alkylation | Utilizes oxazolidinone intermediates for controlled alkylation. nih.gov | Efficient route to α-tetrasubstituted analogues. nih.gov | May require multi-step synthesis of the intermediate. |

| Asymmetric Catalysis | Employs chiral catalysts (metal- or organo-based). | High enantiomeric excesses, potential for diverse functionalization. | Catalyst development and optimization can be complex. |

Advanced Computational Chemistry for Predicting Octahydroindole-2-carboxylic Acid-Peptide Interactions

The rational design of peptidomimetics with desired biological activities is increasingly reliant on computational tools. frontiersin.orgnih.gov Advanced computational chemistry methods are becoming indispensable for predicting how the incorporation of Fmoc-L-Octahydroindole-2-carboxylic acid influences peptide structure and its interaction with biological targets.

Furthermore, computational docking and free energy perturbation methods are employed to predict the binding modes and affinities of these modified peptides to their protein targets. frontiersin.org These predictions can guide the synthetic efforts by prioritizing analogues that are most likely to exhibit the desired biological activity. Machine learning and artificial intelligence are also emerging as powerful tools to analyze large datasets from both computational and experimental studies, helping to identify complex structure-activity relationships and accelerate the design-synthesis-test cycle. frontiersin.org

Table 2: Computational Approaches in Octahydroindole-2-carboxylic Acid-Peptide Research

| Computational Method | Application | Predicted Parameters |

|---|---|---|

| Molecular Dynamics (MD) | Simulating peptide motion over time. | Conformational preferences, structural stability, flexibility. frontiersin.org |

| Quantum Mechanics (QM) | Calculating electronic structure and energies. | Accurate geometries, reaction mechanisms, interaction energies. |

| Molecular Docking | Predicting the binding pose of a peptide to a receptor. | Binding mode, key intermolecular interactions (e.g., hydrogen bonds). rsc.org |

| Free Energy Calculations | Estimating the binding affinity. | Binding free energy (ΔG), relative affinity of different analogues. frontiersin.org |

| Machine Learning (ML) | Identifying patterns in large datasets. | Structure-activity relationships (SAR), prediction of biological activity. frontiersin.org |

Expansion into Novel Bioactive Scaffolds and Chemical Biology Tools

The unique structural and physicochemical properties of octahydroindole-2-carboxylic acid make it an attractive scaffold for the development of novel bioactive molecules beyond traditional peptidomimetics. nih.gov Its inherent rigidity and lipophilicity can be exploited to design small molecules that mimic the secondary structures of proteins, such as β-turns and α-helices, which are often involved in protein-protein interactions.

Researchers are exploring the incorporation of the octahydroindole motif into diverse molecular architectures to create new therapeutic agents. For example, it serves as a key intermediate in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors like perindopril. nih.gov The scaffold is also found in natural products with interesting biological activities, such as the antithrombotic marine aeruginosins, suggesting its potential in drug discovery. nih.gov

In the realm of chemical biology, this compound and its derivatives are being developed as tools to probe biological systems. Peptides containing this amino acid can be functionalized with fluorescent probes, affinity tags, or cross-linking agents to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. The conformational constraint provided by the octahydroindole core can help in designing highly selective and potent probes.

Interdisciplinary Research at the Interface of Chemical Synthesis and Structural Biology

The synergy between chemical synthesis and structural biology is crucial for advancing our understanding and application of this compound. The development of novel synthetic methods provides structural biologists with a diverse toolkit of analogues to incorporate into peptides. These modified peptides can then be studied using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their high-resolution three-dimensional structures, both alone and in complex with their biological targets.

This structural information is invaluable for several reasons. It provides experimental validation for the predictions made by computational models, helping to refine and improve the accuracy of these in silico tools. frontiersin.orgnih.gov Detailed structural insights into how the octahydroindole moiety influences peptide conformation and mediates interactions with target proteins can guide the design of next-generation analogues with improved properties. mdpi.com This iterative cycle of design, synthesis, structural analysis, and biological evaluation represents a powerful paradigm for the development of novel peptide-based therapeutics and chemical probes. The collaboration between synthetic chemists and structural biologists is therefore essential for unlocking the full potential of this compound in biomedical research.

Q & A

Basic Question: What is the structural significance of the octahydroindole moiety in Fmoc-L-Octahydroindole-2-carboxylic acid for peptide design?

Answer:

The octahydroindole (Oic) scaffold introduces conformational rigidity due to its bicyclic structure, which restricts peptide backbone flexibility. This promotes β-turn formation, a secondary structure critical for mimicking bioactive peptides. The stereochemistry [(2S,3aS,7aS)-configuration] further dictates spatial orientation, enabling precise interactions with biological targets .

Key Data:

| Property | Value | Source |

|---|---|---|

| CAS Number | 130309-37-4 | |

| Molecular Formula | C24H25NO4 | |

| Molecular Weight | 391.46 g/mol |

Basic Question: How is this compound synthesized and purified for peptide applications?

Answer:

The compound is synthesized via Fmoc-protection of the amine group on L-octahydroindole-2-carboxylic acid. A typical coupling method involves:

- Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dichloromethane (DCM) or dimethylformamide (DMF) .

- Purification : Reverse-phase HPLC (≥95% purity) or flash chromatography, followed by lyophilization .

Critical Step : Ensure anhydrous conditions to prevent hydrolysis of the Fmoc group.

Advanced Question: How does stereochemistry influence the peptide secondary structure when incorporating this compound?

Answer:

The (2S,3aS,7aS)-configuration enforces a specific chair conformation in the octahydroindole ring, stabilizing β-turns. Researchers should:

- Use circular dichroism (CD) spectroscopy to confirm β-turn formation.

- Perform NMR analysis (e.g., <sup>1</sup>H-NMR and NOESY) to validate spatial constraints .

- Compare with D-isomers to assess enantiomeric effects on bioactivity .

Example : In angiotensin-converting enzyme (ACE) inhibitors, the S-configuration enhances binding affinity by ~10-fold compared to R-forms .

Advanced Question: What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Answer:

- Activation : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or PyBOP with DIEA (N,N-diisopropylethylamine) for efficient activation .

- Double Coupling : Repeat coupling steps for sterically hindered residues.

- Monitoring : Employ Kaiser or chloranil tests to verify completion of each coupling cycle .

Data Contradiction Note : While EDC/HOBt is standard, HATU may improve yields by 15–20% in challenging sequences .

Methodological Question: How should researchers assess the purity and stability of this compound?

Answer:

- Purity Analysis :

- Stability : Store at –20°C under argon; avoid prolonged exposure to light or moisture to prevent Fmoc deprotection .

Validation : Compare retention times and spectral data with reference standards from PubChem or Sigma-Aldrich .

Advanced Question: How is this compound used in designing constrained peptide libraries for drug discovery?

Answer:

The compound is integrated into combinatorial libraries to screen for bioactive peptides. Key steps include:

Library Synthesis : Use automated SPPS with split-and-pool methods.

Screening : Test for target binding (e.g., GPCRs or enzymes) via surface plasmon resonance (SPR) or fluorescence polarization .

Structure-Activity Relationship (SAR) : Correlate β-turn stability (measured by CD) with potency .

Case Study : Oic-containing peptides showed enhanced proteolytic stability in ACE inhibitor development .

Basic Question: What are the recommended handling and storage protocols for this compound?

Answer:

- Storage : –20°C in sealed, light-resistant vials under inert gas (argon or nitrogen) .

- Solubility : Dissolve in DMF or DCM (10–20 mg/mL) for SPPS; avoid aqueous buffers to prevent premature deprotection .

- Safety : Use gloves and fume hoods; the compound may cause eye/skin irritation (refer to SDS from MedChemExpress) .

Advanced Question: How can researchers resolve contradictions in reported coupling efficiencies for Fmoc-Oic-OH?

Answer:

- Variable Factors :

- Solvent Choice : DMF vs. DCM (DMF improves solubility but may swell resin unevenly).

- Temperature : Pre-activate at 0°C for 10 min before coupling at room temperature .

- Troubleshooting :

Recommendation : Optimize protocols using model peptides before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.